4-Bromo-2-(3-methylbutoxy)benzonitrile
Overview
Description
4-Bromo-2-(3-methylbutoxy)benzonitrile is an organic compound with the molecular formula C12H14BrNO It is a derivative of benzonitrile, featuring a bromine atom and a 3-methylbutoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3-methylbutoxy)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 3-methylbutanol in the presence of a suitable base and a catalyst. The reaction conditions often include:
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Catalyst: Tetrabutylammonium bromide (TBAB) or similar phase-transfer catalysts
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: Elevated temperatures, typically around 80-100°C
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(3-methylbutoxy)benzonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The 3-methylbutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like acetonitrile (CH3CN)
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C)
Major Products Formed
Nucleophilic Substitution: Formation of azides or thiocyanates
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of primary amines
Scientific Research Applications
4-Bromo-2-(3-methylbutoxy)benzonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3-methylbutoxy)benzonitrile depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with cellular receptors or enzymes that play a role in signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(isopentyloxy)benzonitrile
- 4-Bromo-2-(3-methylbutoxy)benzonitrile
- This compound
Comparison
Compared to other similar compounds, this compound is unique due to its specific substitution pattern on the benzene ring. This unique structure can influence its reactivity and interactions with biological targets, making it a valuable compound for research in various fields.
Properties
IUPAC Name |
4-bromo-2-(3-methylbutoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-9(2)5-6-15-12-7-11(13)4-3-10(12)8-14/h3-4,7,9H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTLAAZCSHAIRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=CC(=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101270267 | |
Record name | Benzonitrile, 4-bromo-2-(3-methylbutoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101270267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1616500-68-5 | |
Record name | Benzonitrile, 4-bromo-2-(3-methylbutoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1616500-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 4-bromo-2-(3-methylbutoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101270267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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